molecular formula C13H10N2O4S2 B4990292 2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one

Cat. No. B4990292
M. Wt: 322.4 g/mol
InChI Key: KGTDRPOOXQDJCE-STMOGGTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one is a compound that belongs to the thiazole family. It is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells.
Biochemical and Physiological Effects:
2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has been found to have antimicrobial and antifungal effects. It has also been studied for its potential use in cancer research. However, its effects on the human body are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one in lab experiments include its antimicrobial and antifungal properties, as well as its potential use in cancer research. However, its limitations include the fact that its mechanism of action is not fully understood, and its effects on the human body are not fully understood.

Future Directions

There are several future directions for the study of 2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one. These include further studies on its mechanism of action, as well as its effects on the human body. It could also be studied for its potential use in other areas, such as agriculture and veterinary medicine.
In conclusion, 2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one is a synthetic compound that has been studied for its potential use in scientific research. It has antimicrobial and antifungal properties, as well as potential use in cancer research. However, its effects on the human body are not fully understood, and further studies are needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of 2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with allyl bromide to obtain 2-(allylthio)thiazole. This compound is then reacted with 3-(5-nitro-2-furyl)acrylic acid to obtain the desired compound.

Scientific Research Applications

2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one has been studied for its potential use in scientific research. It has been found to have antimicrobial and antifungal properties. It has also been studied for its potential use in cancer research.

properties

IUPAC Name

(4Z)-4-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S2/c1-2-8-20-13-14-10(12(16)21-13)5-3-4-9-6-7-11(19-9)15(17)18/h2-7H,1,8H2/b4-3+,10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTDRPOOXQDJCE-STMOGGTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC=CC2=CC=C(O2)[N+](=O)[O-])C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one

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